3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl
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Overview
Description
3,3’,5,5’-Tetrafluoro-4-methyl-1,1’-biphenyl is a fluorinated biphenyl derivative. This compound is characterized by the presence of four fluorine atoms and a methyl group attached to the biphenyl structure. Fluorinated biphenyls are known for their unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrafluoro-4-methyl-1,1’-biphenyl typically involves the fluorination of a biphenyl precursor. One common method is the direct fluorination of 4-methylbiphenyl using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps to remove any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 3,3’,5,5’-Tetrafluoro-4-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.
Scientific Research Applications
3,3’,5,5’-Tetrafluoro-4-methyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism by which 3,3’,5,5’-Tetrafluoro-4-methyl-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
- 3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid
- 2,3,5,6-Tetrafluoro-4-methylbenzyl bromide
- 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl
Uniqueness: 3,3’,5,5’-Tetrafluoro-4-methyl-1,1’-biphenyl is unique due to the specific arrangement of fluorine atoms and the presence of a methyl group. This structural configuration imparts distinct electronic properties and reactivity, making it particularly useful in applications requiring high chemical stability and specific interactions with other molecules.
Properties
CAS No. |
646507-87-1 |
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Molecular Formula |
C13H8F4 |
Molecular Weight |
240.20 g/mol |
IUPAC Name |
5-(3,5-difluorophenyl)-1,3-difluoro-2-methylbenzene |
InChI |
InChI=1S/C13H8F4/c1-7-12(16)4-9(5-13(7)17)8-2-10(14)6-11(15)3-8/h2-6H,1H3 |
InChI Key |
FIQDXTZZQUMLSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C2=CC(=CC(=C2)F)F)F |
Origin of Product |
United States |
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